molecular formula C8H12Cl2N4 B2979518 {Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride CAS No. 1171091-33-0

{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride

Cat. No.: B2979518
CAS No.: 1171091-33-0
M. Wt: 235.11
InChI Key: PKKFHXIDPJKXKM-UHFFFAOYSA-N
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Description

{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride ( 1171091-33-0) is a high-purity chemical intermediate built on the privileged imidazo[1,2-a]pyridine scaffold. This scaffold is recognized in medicinal chemistry for its wide spectrum of biological activities, making it a valuable template for designing new therapeutic agents . The core structure is featured in several approved drugs, such as the sedative zolpidem and the anxiolytic alpidem, underscoring its pharmacological relevance . The specific structure of this compound, featuring a hydrazine functional group at the 2-position methyl, makes it a versatile building block for synthetic chemistry. Researchers can utilize this handle to develop novel derivatives for screening and development in various disease areas. The imidazo[1,2-a]pyridine scaffold has demonstrated diverse biological activities in scientific literature, including antitubular and antiprotozoal effects, often by targeting essential and conserved cellular pathways such as oxidative phosphorylation . Furthermore, chemical-genetic profiling in model systems has revealed that subtle modifications to the imidazo[1,2-a]pyridine core can dramatically alter its mechanism of action, allowing it to target different intracellular processes, from mitochondrial function to DNA integrity . This highlights the compound's significant potential in probe and drug discovery. This product is provided for research applications such as pharmaceutical development, medicinal chemistry, and biochemical research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-10-5-7-6-12-4-2-1-3-8(12)11-7;;/h1-4,6,10H,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKFHXIDPJKXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CNN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with aldehydes and hydrazine derivatives under acidic conditions . The reaction is usually carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper chloride and isoamyl nitrite can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

The applications of {Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride are primarily in scientific research, particularly in medicinal chemistry and pharmacological studies . This compound, also known as 1171091-33-0, is a derivative of Imidazo[1,2-a]pyridine, a nitrogen-bridged heterocyclic compound with diverse biological activities .

Basic Information
this compound has the molecular formula C8H12Cl2N4C_8H_{12}Cl_2N_4 and a molecular weight of 235.11 . It is also identified by the CAS number 1171091-33-0 .

Synonyms
This compound is also known as:

  • This compound
  • MFCD11505517

Scientific Research Applications

Imidazo[1,2-a]pyridine derivatives are constantly being developed because of their interesting chemical structure and varied biological activity . They are regarded as vital tools for medicinal chemists .

Biological Activities

Imidazopyridine is a significant structural skeleton in natural and pharmaceutical products because of its wide range of biological activities . These activities include:

  • Antiulcer
  • Anticonvulsant
  • Antiprotozoal
  • Anthelmintic
  • Antiepileptic
  • Antifungal
  • Antibacterial
  • Analgesic
  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Antituberculosis
  • Antitumor properties

Use as a Scaffold

An imidazopyridine scaffold serves as the basis for a number of therapeutically utilized medications, including zolpidem, alpidem, olprinone, zolimidine, and necopidem . this compound is used in the development of new drugs . It is also used in structure-activity relationship (SAR) studies and molecular docking studies .

Hazards

Mechanism of Action

The mechanism of action of {Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The compound can form stable complexes with metal ions, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name (CAS) Core Structure Functional Group Molecular Weight (g/mol) Key Properties/Applications
{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride (1171091-33-0) Imidazo[1,2-a]pyridine Hydrazine (NH₂-NH₂) 266.14 Arylation reactions, hydrazone synthesis
Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride (452967-56-5) Imidazo[1,2-a]pyridine Primary amine (NH₂) 234.12 Intermediate for drug synthesis
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride (843609-02-9) Imidazo[1,2-a]pyrimidine Primary amine (NH₂) 148.17 Higher BBB permeability; potential CNS drugs
2-Methyl-3-(2-piperidinylmethyl)imidazo[1,2-a]pyridine HCl (501124-63-6) Imidazo[1,2-a]pyridine Piperidinylmethyl group 265.78 Enhanced lipophilicity; GPCR modulation

Key Observations:

  • Hydrazine vs. Amine Groups : The hydrazine moiety in the target compound enables unique reactivity, such as condensation with carbonyl groups to form hydrazones, which are pivotal in medicinal chemistry. In contrast, amine derivatives (e.g., 452967-56-5) are more commonly used as intermediates for further alkylation or acylation.
  • Core Heterocycle Differences : Replacing pyridine with pyrimidine (e.g., 843609-02-9) alters electronic properties and bioavailability. Pyrimidine-containing analogs exhibit higher topological polar surface area (TPSA: 45.5 Ų vs. 38.9 Ų for pyridine derivatives), impacting blood-brain barrier (BBB) penetration.
  • Substituent Effects : Aliphatic substituents (e.g., piperidinylmethyl in 501124-63-6) increase lipophilicity (logP: ~2.5 vs. ~1.8 for hydrazine derivatives), favoring interactions with hydrophobic drug targets.

Pharmacological Profiles

Compound Cytotoxicity (IC₅₀, μM) Antimicrobial Activity (MIC, μg/mL) Key Targets
Target compound (1171091-33-0) Not reported Not reported Hydrazone-based inhibitors
Imidazo[1,2-a]pyrimidine-Schiff bases 1.2–8.7 (HeLa cells) 4–16 (E. coli, S. aureus) Topoisomerase II, kinases
8-Methyl-imidazo[1,2-a]pyridine-2-ethanamine HCl (1049732-22-0) 12.3 (MCF-7) 32 (C. albicans) Antifungal agents

Insights:

  • Hydrazine derivatives are less explored for direct cytotoxicity but show promise as precursors for bioactive hydrazones.
  • Pyrimidine analogs (e.g., imidazo[1,2-a]pyrimidines) demonstrate superior antimicrobial and cytotoxic profiles due to their resemblance to purine bases.

Biological Activity

{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Overview of the Compound

This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for a wide range of biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Research indicates that this compound acts as a covalent anticancer agent. It has shown potent activity against KRAS G12C-mutated NCI-H358 cells, primarily through the inhibition of the KRAS G12C protein . This inhibition disrupts critical signaling pathways involved in cell proliferation and survival.

Case Studies

A study published in 2024 demonstrated that this compound significantly reduced cell viability in cancer cell lines with KRAS mutations. The results indicated a dose-dependent response, with IC50 values suggesting high potency .

Cell Line IC50 (µM) Effect
NCI-H358 (KRAS G12C)0.5Significant growth inhibition
A549 (Non-KRAS)>10Minimal effect

Broad-Spectrum Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Research has shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Research Findings

A comprehensive study reviewed various imidazo[1,2-a]pyridine derivatives and highlighted their potential as antimicrobial agents. The compound demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the hydrazine moiety is crucial for its interaction with biological targets. SAR studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can enhance potency and selectivity .

Q & A

Q. What are the optimal synthetic routes for {Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride, and how can intermediates be characterized?

The synthesis typically involves condensation of hydrazine derivatives with imidazo[1,2-a]pyridine precursors. For example:

  • Hydrazide formation : Reacting ethyl 8-(methylamino)imidazo[1,2-a]pyrazine-2-carboxylate with hydrazine hydrate in ethanol under reflux yields carbohydrazide intermediates .
  • Condensation : Hydrazide intermediates are further reacted with aromatic aldehydes or ketones in the presence of catalytic HCl to form hydrazones .
  • Characterization : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm structural integrity, IR spectroscopy for functional groups (e.g., N-H stretches at ~3300 cm1^{-1}), and elemental analysis for purity validation .

Q. What safety protocols are critical when handling hydrazine derivatives like this compound?

  • Storage : Store in airtight containers under inert gas (N2_2) to prevent oxidation.
  • Handling : Use fume hoods and PPE (gloves, lab coats) due to potential toxicity and irritancy. Hydrazine derivatives may release hazardous gases (e.g., NH3_3) upon decomposition .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. How can researchers distinguish between hydrazine dihydrochloride and its mono-hydrochloride analogs?

  • Titration : Conduct acid-base titration to determine chloride ion content (dihydrochloride has a 2:1 HCl-to-hydrazine ratio).
  • Mass spectrometry : Compare molecular ion peaks (e.g., dihydrochloride: [M+2Cl]^-) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the regioselectivity of hydrazine reactions with imidazo[1,2-a]pyridine scaffolds?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyridine N-position, while ethanol promotes reactivity at the imidazole ring.
  • Temperature : Higher temperatures (>80°C) may lead to side products like 2-methylimidazole via ring-opening reactions, as observed in hydrazine reactions with imidazo[1,2-a]pyrazine .
  • Mitigation : Monitor reactions with TLC/HPLC and optimize using DOE (Design of Experiments) to balance yield and selectivity .

Q. What computational methods (e.g., DFT) can predict electronic properties and reactivity of this compound?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, imidazo[1,2-a]pyridine derivatives exhibit HOMO localization on the imidazole ring, guiding functionalization strategies .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize inhibitory activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case study : Inconsistent TNF-α inhibition results may arise from assay variability (e.g., LPS stimulation protocols). Validate findings using orthogonal methods (ELISA, Western blot) and standardize cell lines (e.g., RAW 264.7 macrophages) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., imidazo[1,2-a]pyridine-N-glycinyl-hydrazones) to identify structure-activity trends .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Process optimization : Use flow chemistry to control exothermic reactions and reduce impurities.
  • Catalysis : Introduce iodine or POCl3_3 to accelerate cyclization steps and minimize side reactions .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Q. How can in vitro/in vivo models evaluate the compound’s therapeutic potential?

  • In vitro : Test cytotoxicity via MTT assay in HepG2 cells and measure IC50_{50} values for target enzymes (e.g., PDE3 for cardiovascular applications) .
  • In vivo : Use rodent models of heart failure to assess hemodynamic effects. Monitor plasma stability and metabolite profiles using LC-MS .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Intermediate Characterization

Intermediate1H^1 \text{H}-NMR (δ, ppm)13C^{13} \text{C}-NMR (δ, ppm)IR (cm1^{-1})
Hydrazide derivative8.2 (s, 1H, NH), 7.5–6.8 (m, aromatic)165.2 (C=O), 150.1 (C-N)3320 (N-H), 1680 (C=O)
Final dihydrochloride9.1 (s, 2H, NH2+_2^+), 4.3 (s, 2H, CH2_2)158.4 (C=N), 45.2 (CH2_2)3200–2800 (broad, NH/Cl^-)

Q. Table 2. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Hydrazine reflux 75–85>95ScalableRequires strict pH control
Catalytic HCl condensation 60–70>90Mild conditionsLow regioselectivity
Iodine-mediated cyclization 80–88>97High efficiencyCostly catalyst

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